2-Octene
Overview
Description
Introduction 2-Octene is an olefin, a type of hydrocarbon with a double bond between two carbon atoms. It belongs to the family of alkenes and is used in various chemical reactions due to its reactive double bond.
Synthesis Analysis
- The synthesis of 2-Octene can be achieved through the oligomerization of ethylene. This process yields a spectrum of linear alpha-olefins, including 1-hexene and 1-octene, which are important in the production of linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).
Molecular Structure Analysis
- Gas electron diffraction studies show that 2-Octene and related compounds like bicyclo[2.2.2]oct-2-ene have a C2v symmetry. The bond lengths and angles have been precisely determined, providing insights into their molecular structures (Yokozeki & Kuchitsu, 1971).
Chemical Reactions and Properties
- 2-Octene undergoes various chemical reactions due to its double bond. For example, thermal reactions can lead to rearrangement products with different structural configurations (Kawase et al., 2003). Additionally, radiolysis studies of 1-Octene, a similar compound, show the formation of different dimeric products, indicative of the reactive nature of these olefins (Kouřím, 1969).
Physical Properties Analysis
- The physical properties of 2-Octene and related compounds are influenced by their molecular structure. Studies on related bicyclic compounds provide insights into bond lengths, angles, and conformational aspects (Yokozeki & Kuchitsu, 1971).
Chemical Properties Analysis
- The chemical properties of 2-Octene are characterized by its reactivity due to the double bond. Studies on similar compounds like bicyclo[2.2.2]octa-2,5,7-triene reveal information about their radical cations and electronic structures, which are relevant to understanding the chemical behavior of 2-Octene (Gerson et al., 1989).
Scientific Research Applications
Plastics Industry
- Summary of the Application : 2-Octene plays a critical role in the production of linear low-density polyethylene (LLDPE), a material used extensively in various sectors such as packaging, agriculture, and construction .
- Methods of Application or Experimental Procedures : LLDPE is produced by the copolymerization of ethylene with 2-Octene . The most common method of producing 2-Octene is by ‘cracking’ higher molecular weight hydrocarbons. This process involves the breaking down of complex hydrocarbons into simpler ones, using either heat or catalysts . Another approach to producing 2-Octene involves the trimerization of ethylene, a reaction that produces 2-Octene from three ethylene (C2H4) molecules .
- Results or Outcomes : LLDPE is a preferred material in the packaging industry due to its unique properties such as flexibility, toughness, and resistance to chemicals. These attributes make it an ideal choice for shrink wrap, stretch film, and heavy-duty sacks . In the agricultural sector, LLDPE films are employed for crop protection, soil moisture regulation, and weed control . The construction industry utilizes LLDPE for its pond liners, water containment, and geomembranes because of its excellent environmental stress crack resistance .
Pharmaceuticals
- Summary of the Application : Fused Bicyclo [2.2.2]octene has been evaluated as a potential core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease .
- Methods of Application or Experimental Procedures : Starting with the clinically used conformationally flexible HIV-1 protease inhibitors that inhibit replication of SARS-CoV-2 and bind major protease 3CLpro, a series of rigid bicyclo [2.2.2]octenes fused to N-substituted succinimides were designed and synthesized .
- Results or Outcomes : Inhibition assays confirmed that some compounds can inhibit the SARS-CoV-2 main protease; the most promising compound 11a inhibited 3CLpro in micromolar range (IC50 = 102.2 μM) . Molecular simulations of the target-ligand complex in conjunction with dynophore analyses and endpoint free energy calculations provide additional insight and first recommendations for future optimization .
Detergent Manufacturing
- Summary of the Application : 2-Octene, particularly its structural isomers, are used in the production of detergents .
- Methods of Application or Experimental Procedures : The process involves the alkylation of phenols with branched alkenes, including 2-Octene . Alkylation is a process that introduces an alkyl group into a molecule. In this case, the alkyl group comes from 2-Octene .
- Results or Outcomes : The result of this process is a precursor to detergents . These precursors are then further processed to produce the final detergent product .
Gas Phase Spectrum Analysis
- Summary of the Application : 2-Octene is used in gas phase spectrum analysis .
- Methods of Application or Experimental Procedures : The gas phase spectrum of 2-Octene is analyzed using an instrument like the HP-GC/MS/IRD . This analysis provides valuable information about the compound’s structure and properties .
- Results or Outcomes : The results of this analysis can be used in various fields, including chemical research and quality control .
Alkylation of Phenols
- Summary of the Application : 2-Octene, particularly its structural isomers, are used in the alkylation of phenols . This process is crucial in the production of detergents .
- Methods of Application or Experimental Procedures : The process involves the alkylation of phenols with branched alkenes, including 2-Octene . Alkylation is a process that introduces an alkyl group into a molecule. In this case, the alkyl group comes from 2-Octene .
- Results or Outcomes : The result of this process is a precursor to detergents . These precursors are then further processed to produce the final detergent product .
Gas Phase Spectrum Analysis
- Summary of the Application : 2-Octene is used in gas phase spectrum analysis . This analysis provides valuable information about the compound’s structure and properties .
- Methods of Application or Experimental Procedures : The gas phase spectrum of 2-Octene is analyzed using an instrument like the HP-GC/MS/IRD .
- Results or Outcomes : The results of this analysis can be used in various fields, including chemical research and quality control .
Safety And Hazards
properties
IUPAC Name |
(E)-oct-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872994 | |
Record name | (2E)-2-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8528 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | trans-2-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21634 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
16.4 [mmHg] | |
Record name | trans-2-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21634 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
trans-2-Octene | |
CAS RN |
13389-42-9, 111-67-1, 7642-04-8 | |
Record name | trans-2-Octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13389-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octene, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2-Octene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G13G1YR8YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.